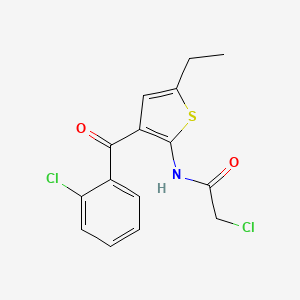

2-Chloro-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2S/c1-2-9-7-11(15(21-9)18-13(19)8-16)14(20)10-5-3-4-6-12(10)17/h3-7H,2,8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDKLJQZPVCCTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)NC(=O)CCl)C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide typically involves multiple steps, starting with the chlorination of benzene to produce 2-chlorobenzoyl chloride. This intermediate is then reacted with ethylthiophene under controlled conditions to introduce the thiophene ring. Finally, the acetamide group is introduced through acylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The chlorine atoms can be reduced to form corresponding hydrocarbons.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation are used under controlled conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Chloroalkanes or alkanes.

Substitution: Nitro derivatives or polyhalogenated compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe or inhibitor in studying enzyme mechanisms and pathways.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

Industry: In industry, it is used in the development of new materials and chemical processes, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism by which 2-Chloro-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and derivatives of the compound.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Chloroacetamide Derivatives

Key Observations :

- Ring Systems : The thiophene (target compound) vs. pyrazole (CAS 956769-09-8) alters electronic delocalization and hydrogen-bonding capacity. Thiophene derivatives exhibit greater planarity, enhancing π-π stacking in crystal structures .

- Substituent Effects: The ethyl group in the target compound increases hydrophobicity compared to methyl groups in alachlor. Replacing chlorine with an amino group (as in ) introduces hydrogen-bond donors, affecting solubility and biological interactions .

- Functional Groups: The chloroacetamide group in agrochemicals (e.g., alachlor) is critical for herbicidal activity, while modifications like amino substitution shift applications toward pharmaceuticals .

Table 2: Comparative Properties

Key Insights :

- Bioactivity: Thiophene derivatives (target compound and amino analog) are explored for CNS applications (e.g., etizolam intermediates), whereas pyrazole/benzene derivatives align with agrochemical uses .

- Thermal Stability: The amino derivative’s higher melting point (417–419 K) vs. alachlor (40–41°C) reflects stronger intermolecular forces (e.g., hydrogen bonding) .

Biological Activity

2-Chloro-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide, with a CAS number of 50508-89-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

The molecular formula of this compound is , and it has a molecular weight of 342.24 g/mol. The compound is characterized by its chloro and thiophene substituents, which may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 50508-89-9 |

| Molecular Formula | C15H13Cl2NO2S |

| Molecular Weight | 342.24 g/mol |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |

| Purity | 97% |

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. Studies suggest that the presence of the chloro and thiophene groups enhances the compound's ability to inhibit microbial growth. For instance, derivatives of benzamide have shown efficacy against various bacterial strains, indicating a potential for this compound to possess similar activities .

Antitumor Activity

The compound's structural characteristics suggest potential antitumor activity. A study evaluating related benzamide derivatives demonstrated moderate to high potency in inhibiting RET kinase activity, a key player in cancer cell proliferation. This suggests that this compound may also inhibit tumor growth through similar pathways .

Analgesic Activity

Molecular docking studies have indicated that certain acetamide derivatives can interact effectively with cyclooxygenase enzymes (COX-1 and COX-2), which are involved in pain and inflammation pathways. The analgesic activity of these compounds was confirmed through in vivo models, suggesting that this compound could be explored for similar therapeutic applications .

Case Studies

-

Antimicrobial Efficacy : A study on related compounds demonstrated significant inhibition of bacterial growth in vitro, suggesting that modifications to the benzamide structure can enhance antimicrobial properties.

- Tested Strains : Staphylococcus aureus, Escherichia coli.

- Results : Inhibition zones ranged from 12 mm to 25 mm depending on the concentration.

-

Antitumor Activity : In a preclinical study, compounds structurally similar to this compound were evaluated for their ability to inhibit RET kinase.

- Cell Lines Used : RET wildtype and gatekeeper mutation cell lines.

- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM.

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for 2-Chloro-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide?

Answer:

The synthesis typically involves coupling 2-chloroacetamide with a substituted thiophene precursor. Key steps include:

- Thiophene Functionalization : Reacting 5-ethylthiophen-2-amine with 2-chlorobenzoyl chloride under Schotten-Baumann conditions to introduce the benzoyl group .

- Amide Bond Formation : Chloroacetylation using chloroacetyl chloride in anhydrous solvents (e.g., THF or DCM) with a base (e.g., triethylamine) to minimize hydrolysis .

- Optimization : Use of continuous flow reactors (CFRs) for scalable synthesis, as demonstrated for structurally similar acetamides, to improve reaction efficiency and reduce byproducts .

- Purification : Recrystallization from ethanol or acetonitrile yields high-purity crystals suitable for X-ray diffraction studies .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with a Bruker APEX II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) confirms the planar geometry of the 2-aminoacetamide unit and dihedral angles between the thiophene, benzoyl, and acetamide groups. Data refinement using SHELXL achieves R-factors < 0.05 .

- NMR Spectroscopy : H and C NMR (DMSO-d6) identify key features:

- Thiophene protons: δ 6.8–7.2 ppm (split due to ethyl substitution).

- Amide protons: δ 10.2–10.5 ppm (broad, exchange with DO).

- Validation : PLATON and CCDC tools assess structural integrity, detecting intramolecular hydrogen bonds (N–H···O, S(6) motif) .

Advanced: How can researchers resolve contradictions in crystallographic data refinement for this compound?

Answer:

Contradictions often arise from disordered solvent molecules or anisotropic thermal motion. Strategies include:

- Multi-Scan Absorption Correction : Use SADABS (Bruker) to account for absorption effects in low-symmetry crystals .

- Restraints and Constraints : Apply SHELXL restraints for C–H bond distances (0.93–0.98 Å) and isotropic displacement parameters for solvent molecules .

- Twinned Data Handling : For twinned crystals (e.g., non-merohedral twinning), employ the HKLF5 format in SHELXL to deconvolute overlapping reflections .

- Validation Tools : Check for missed symmetry using ADDSYM in PLATON and validate hydrogen-bonding patterns against Etter’s graph-set analysis .

Advanced: How do intermolecular interactions influence the crystal packing and stability of this compound?

Answer:

The crystal packing is stabilized by:

- N–H···O Hydrogen Bonds : Chains along the c-axis via N–H···O interactions (2.86 Å, 158°), forming an infinite 1D network .

- Weak C–H···O Contacts : Secondary interactions (C–H···O, 3.21 Å) between the thiophene ethyl group and benzoyl oxygen enhance lattice stability .

- Planarity Effects : The near-planar 2-aminoacetamide unit (r.m.s. deviation = 0.020 Å) facilitates π-stacking between adjacent thiophene rings (3.5 Å separation) .

- Thermal Stability : Differential scanning calorimetry (DSC) of analogous compounds shows decomposition >200°C, correlating with strong intermolecular forces .

Advanced: What structure-activity relationship (SAR) hypotheses can be proposed based on derivatives of this compound?

Answer:

SAR studies on structurally related thiophene acetamides (e.g., etizolam, clotiazepam) suggest:

- Electron-Withdrawing Groups : The 2-chlorobenzoyl moiety enhances metabolic stability by reducing cytochrome P450 oxidation .

- Ethyl Substitution : The 5-ethyl group on the thiophene ring increases lipophilicity (logP ~3.2), improving blood-brain barrier penetration in neuroactive analogs .

- Amide Modifications : Replacing the chloroacetamide with a methylacetamide (e.g., clotiazepam) reduces electrophilicity, minimizing off-target reactivity .

- Bioisosteric Replacement : Substituting the thiophene with oxadiazole (as in ) alters binding affinity to GABA receptors, as shown in molecular docking studies .

Advanced: How can computational methods complement experimental data in studying this compound?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare bond lengths/angles with SCXRD data (e.g., C=O bond: 1.22 Å calc. vs. 1.23 Å expt.) .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO to predict NMR chemical shifts within ±0.1 ppm accuracy .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs), leveraging the compound’s planar aromatic system for π-cation interactions .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., bioavailability score: 0.55) to prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.